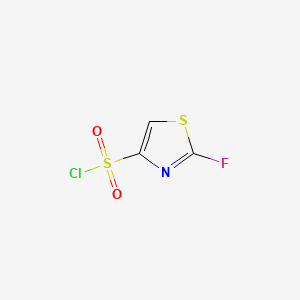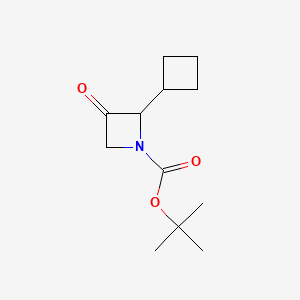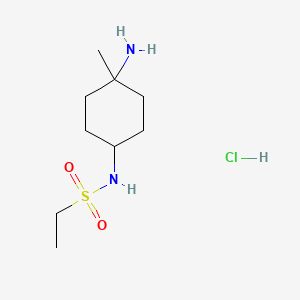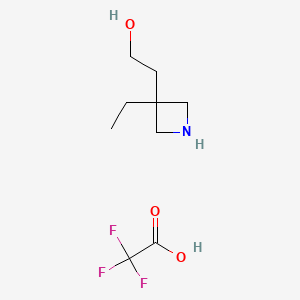
(1r,4r)-4-(hydrazinecarbonyl)cyclohexane-1-carboxylic acid hydrochloride, trans
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,4R)-4-(Hydrazinecarbonyl)cyclohexane-1-carboxylic acid hydrochloride, trans (HCHC) is an organic compound that is used in various scientific research applications. HCHC is a cyclohexane derivative of hydrazinecarbonyl, which is an organic compound containing a hydrazine group and a carbonyl group. HCHC has a wide range of uses in laboratory experiments, including biochemical and physiological studies.
科学研究应用
(1r,4r)-4-(hydrazinecarbonyl)cyclohexane-1-carboxylic acid hydrochloride, trans is widely used in scientific research applications, particularly in biochemical and physiological studies. It has been used in studies of enzyme kinetics, protein-ligand binding, and protein-protein interactions. It has also been used to study the structure and function of proteins, as well as to study the structure and function of cellular membranes. In addition, this compound has been used to study the effects of drugs on cells and tissues, and to study the mechanism of action of drugs.
作用机制
(1r,4r)-4-(hydrazinecarbonyl)cyclohexane-1-carboxylic acid hydrochloride, trans is a small molecule that is able to bind to proteins and other macromolecules. It is able to bind to the active sites of enzymes, and to the binding sites of proteins and other macromolecules. This binding can modulate the activity of enzymes and proteins, and can also affect the structure and function of cellular membranes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, and to inhibit the binding of proteins and other macromolecules. It has also been shown to affect the structure and function of cellular membranes, and to affect the transport of molecules across the membrane. In addition, this compound has been shown to affect the metabolism of cells and tissues, and to affect the expression of genes.
实验室实验的优点和局限性
(1r,4r)-4-(hydrazinecarbonyl)cyclohexane-1-carboxylic acid hydrochloride, trans has several advantages for use in laboratory experiments. It is relatively inexpensive, and is easy to synthesize. In addition, it has a high binding affinity for proteins and other macromolecules, and is able to modulate the activity of enzymes and proteins. However, this compound also has some limitations. It is a small molecule, and therefore may not be able to bind to large proteins or macromolecules. In addition, it may not be able to penetrate the cell membrane, and therefore may not be able to affect the metabolism of cells and tissues.
未来方向
There are several possible future directions for research involving (1r,4r)-4-(hydrazinecarbonyl)cyclohexane-1-carboxylic acid hydrochloride, trans. One possible direction is to study the effects of this compound on the structure and function of cellular membranes. Another possible direction is to study the effects of this compound on the expression of genes. In addition, further research could be done to study the effects of this compound on the metabolism of cells and tissues. Finally, further research could be done to develop new methods for synthesizing this compound, or to develop new uses for this compound in laboratory experiments.
合成方法
(1r,4r)-4-(hydrazinecarbonyl)cyclohexane-1-carboxylic acid hydrochloride, trans can be synthesized by a reaction between hydrazine and cyclohexanecarboxylic acid. This reaction is carried out in an aqueous solution of hydrochloric acid, and is catalyzed by potassium hydroxide. The reaction yields the desired product, this compound, in a high yield. The reaction can be summarized as follows:
Cyclohexanecarboxylic acid + Hydrazine + HCl + KOH → this compound + H2O
属性
IUPAC Name |
4-(hydrazinecarbonyl)cyclohexane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3.ClH/c9-10-7(11)5-1-3-6(4-2-5)8(12)13;/h5-6H,1-4,9H2,(H,10,11)(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZXYDQAXRPTDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)NN)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[1-(trifluoromethyl)cyclobutyl]pyridin-4-amine](/img/structure/B6608349.png)
![tert-butyl N-[(1,3-dihydroxycyclobutyl)methyl]carbamate, Mixture of diastereomers](/img/structure/B6608351.png)

![tert-butyl 6-(hydroxymethyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate, Mixture of diastereomers](/img/structure/B6608367.png)

![sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B6608378.png)

![{10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}methanol hydrochloride](/img/structure/B6608386.png)


![[2-(dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B6608410.png)


![4-[(3H-diazirin-3-yl)methyl]-1H-imidazole hydrochloride](/img/structure/B6608434.png)
